molecular formula C26H28N2O3 B4014471 10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4014471
M. Wt: 416.5 g/mol
InChI Key: HRMZYISBYZQWPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dibenzo[b,e][1,4]diazepin-1-ones involves condensation and cyclization processes, utilizing various starting materials and conditions to achieve the desired derivatives. For example, Cortéas et al. (2002) and Matsuo et al. (1985, 1986) have developed methods for synthesizing 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, which involve dehydrative cyclization and the use of polyphosphoric acid for cyclization (Cortéas, Sanabria, & García Mellado, 2002) (Matsuo, Yoshida, Ohta, & Tanaka, 1986).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones and their derivatives is confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and MS. The structural determination provides insights into the conformational parameters that may influence the chemical reactivity and interaction with biological targets (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including alkylation, acetylation, and nitrosation, allowing for the synthesis of a wide range of derivatives with potential biological activity. The reactivity of these compounds is significantly influenced by their molecular structure, particularly the substituents on the diazepine ring (Chechina, Kravchuk, Оmelchenko, Shishkin, & Kolos, 2015).

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepin-1-ones, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in various fields. The crystal structure analysis provides valuable information on the conformational features of these compounds, which can be correlated with their chemical reactivity and biological activity (Bandoli & Nicolini, 1982).

Chemical Properties Analysis

The chemical properties of dibenzo[b,e][1,4]diazepin-1-ones, including their luminescence, complex formation, and redox behavior, are explored to develop novel applications, such as chemosensors for metal cations. These properties are highly dependent on the specific substituents and structural motifs present in the molecule (Tolpygin et al., 2012).

properties

IUPAC Name

5-(cyclopropanecarbonyl)-6-(3-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-26(2)14-20-23(22(29)15-26)24(17-7-6-8-18(13-17)31-3)28(25(30)16-11-12-16)21-10-5-4-9-19(21)27-20/h4-10,13,16,24,27H,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMZYISBYZQWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=CC=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
Reactant of Route 5
10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
Reactant of Route 6
10-(cyclopropylcarbonyl)-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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